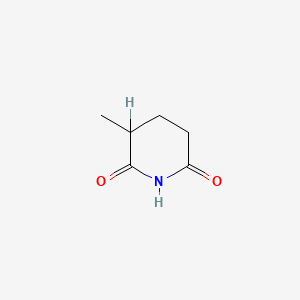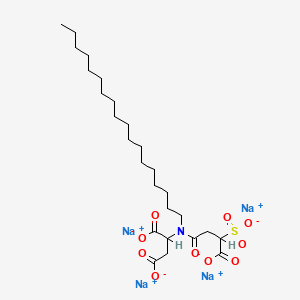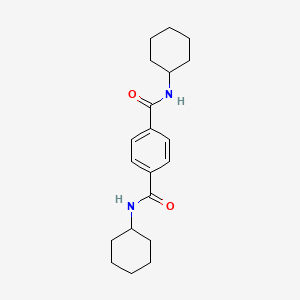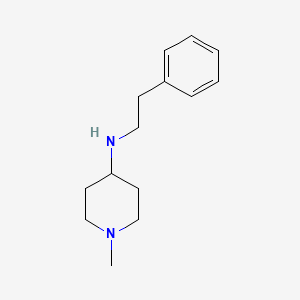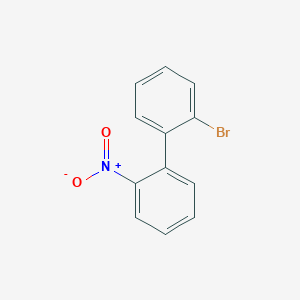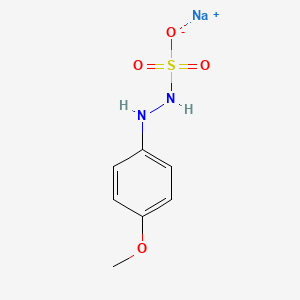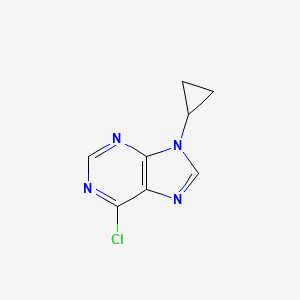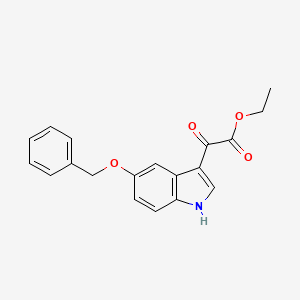
H-Gly-Tyr-Gly-OH
Descripción general
Descripción
“H-Gly-Tyr-Gly-OH” is a tyrosine tripeptide . It can be found in structural and transport proteins such as collagen and ion channels .
Synthesis Analysis
The synthesis of peptides like “this compound” often involves the use of protected amino acids and coupling reagents . For instance, Boc-protected amino acids, which are highly soluble in organic solvents, are commonly used building blocks in peptide synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14N2O4 . Its molecular weight is 238.24 .
Chemical Reactions Analysis
Tyrosine-containing peptides like “this compound” can undergo various chemical reactions. For example, tyrosine nitration affects the properties of thymidylate synthase, a key enzyme in DNA synthesis . This reaction leads to a decrease in the maximum reaction rate (Vmax) of the enzyme .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.381 g/cm3 , a boiling point of 741.8ºC at 760 mmHg , and a flash point of 402.4ºC .
Aplicaciones Científicas De Investigación
Análogos de péptidos opiáceos
“H-Gly-Tyr-Gly-OH” es estructuralmente similar a segmentos de péptidos opiáceos como la Leu-encefalina. Los investigadores han realizado análisis conformacionales teóricos de estos péptidos para comprender sus estructuras nativas e interacciones con los receptores . Tales estudios son cruciales para diseñar derivados peptídicos con mayor reconocimiento del receptor y resistencia a la hidrólisis enzimática, lo que podría conducir a nuevas terapias para el manejo del dolor.
Reconocimiento de péptidos por receptores sintéticos
La secuencia “this compound” puede ser parte de cadenas de péptidos más grandes que se unen con alta afinidad a receptores sintéticos como la cucurbit[8]uril . Esta interacción es significativa para aplicaciones biomédicas, incluida la adición del sitio de unión del ligando a las proteínas, que es esencial para la purificación de afinidad de proteínas, detección, cuantificación y mejora de la funcionalidad.
Estudios de fosforilación enzimática
Este tripéptido se puede utilizar en estudios que examinan el mecanismo de fosforilación por enzimas como la proteína quinasa dependiente del AMP cíclico . Comprender este proceso es vital para obtener información sobre las vías de señalización celular y el desarrollo de fármacos dirigidos a estas vías.
Química estructural
La estructura simple de “this compound” permite su uso en estudios de química estructural para confirmar la síntesis de péptidos más complejos. Técnicas como la espectroscopia IR pueden verificar la estructura de tripéptidos protegidos, ayudando en la síntesis de nuevos compuestos con posibles aplicaciones terapéuticas .
Procesos de reconocimiento molecular
La secuencia “this compound” puede ser parte de estudios que se centran en el proceso de reconocimiento molecular, particularmente la importancia de las distancias entre residuos específicos de aminoácidos y la disponibilidad de grupos terminales para la unión . Dicha investigación tiene implicaciones para el diseño de fármacos y la comprensión de las interacciones proteína-proteína.
Etiquetas de afinidad de péptidos sintéticos
Incorporar “this compound” en péptidos más grandes puede crear etiquetas de afinidad para proteínas. Estas etiquetas se utilizan para diversos fines, incluida la mejora de la solubilidad de las proteínas, la adición de etiquetas fluorescentes y la facilitación de los procesos de purificación de proteínas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
H-Gly-Tyr-Gly-OH, also known as Glycylglycyl-L-tyrosine, is a tyrosine tripeptide . It can be found in structural and transport proteins such as collagen and ion channels . The primary targets of this compound are likely to be these proteins, where it may play a role in their structure and function.
Mode of Action
These interactions can induce changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given its presence in structural and transport proteins, it may be involved in the regulation of cellular structure and transport processes
Pharmacokinetics
It may be metabolized by peptidases and other enzymes, and excreted in the urine . These properties can impact its bioavailability and therapeutic potential.
Result of Action
Given its presence in structural and transport proteins, it may influence the structure and function of these proteins, potentially affecting cellular processes such as cell adhesion, migration, and transport .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability and activity of the peptide. Additionally, the presence of other molecules, such as ions or other proteins, can also influence its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
H-Gly-Tyr-Gly-OH plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with thymidylate synthase, an enzyme involved in DNA synthesis. Studies have shown that this compound can undergo nitration, which affects the properties of thymidylate synthase . This nitration can lead to changes in enzyme activity, highlighting the importance of this compound in modulating biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, this compound can modulate cellular signaling pathways related to cardiovascular function. Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its significance in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitration of the tyrosine residue in this compound can alter its binding affinity to enzymes like thymidylate synthase . This modification can lead to enzyme inhibition or activation, depending on the context. Furthermore, changes in gene expression induced by this compound can result from its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo nitration, which may affect its stability and activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as ACE inhibition and modulation of cardiovascular function . At higher doses, this compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s nitration can influence its participation in these pathways, affecting metabolite levels and overall metabolic balance . Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular biochemistry.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications, such as nitration, direct the compound to specific compartments or organelles within the cell . This localization is critical for this compound to exert its effects on cellular processes and biochemical pathways.
Propiedades
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-6-11(18)16-10(13(21)15-7-12(19)20)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSKKSLNLSTONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-08-7 | |
| Record name | Glycyl-tyrosyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333493 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


